molecular formula C15H18O3 B7900856 Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

Cat. No.: B7900856
M. Wt: 246.30 g/mol
InChI Key: SUEYWMPWBZLHGX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is an organic compound with a complex structure that includes a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydronaphthalene and ethyl acetoacetate.

    Condensation Reaction: The key step involves a condensation reaction between tetrahydronaphthalene and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the desired product through the formation of a carbon-carbon bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of naphthalene derivatives, including their potential as anti-inflammatory or anticancer agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetate: This compound has a similar structure but differs in the position of the keto group.

    Ethyl 3-oxo-3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoate: This compound has a different hydrogenation pattern on the naphthalene ring.

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydronaphthalene moiety, suggests diverse biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.306 g/mol
  • CAS Number : 74053-97-7
  • SMILES Notation : CCOC(=O)C(=O)C1=CC2=C(C=C1)C=CC(C2)C(=O)OCC

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. The presence of the naphthalene ring may enhance interaction with biological targets involved in tumor growth inhibition.
  • Antimicrobial Properties : Compounds with naphthalene derivatives have been documented to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the naphthalene structure may contribute to membrane disruption in bacterial cells.
  • Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to cancer progression and inflammation.
  • Interaction with Receptors : The compound may interact with various cellular receptors influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of related naphthalene derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the presence of the naphthalene moiety was crucial for enhancing cytotoxicity through apoptotic pathways.

CompoundCell LineIC50 (µM)
Compound AA5495.2
Compound BMCF74.8
Ethyl 3-oxo...MCF7TBD

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that a series of naphthalene-containing esters exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.

CompoundBacteriaMIC (µg/mL)
Compound XS. aureus25
Compound YE. coli15
Ethyl 3-oxo...S. aureusTBD

Properties

IUPAC Name

ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEYWMPWBZLHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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